amino]-2-hydroxy-1-(phenylmethyl)propy CAS No. 1526916-57-3](/img/no-structure.png)

Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

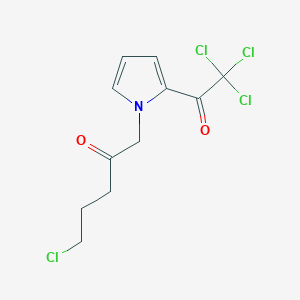

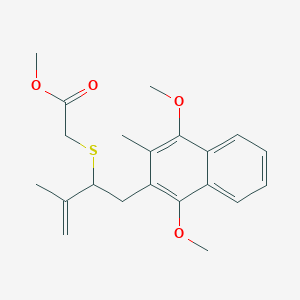

Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate is an impurity of Darunavir.

科学的研究の応用

Application in Drug Metabolism Studies

LY451395, a biaryl-bis-sulfonamide, is a potent potentiator of AMPA receptors. It undergoes extensive metabolism in preclinical species. A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395 for full structural characterization, particularly for analyzing the regio- and stereochemistry of metabolic changes (Zmijewski et al., 2006).

Tissue Distribution Study

N-[(3-fluorophenyl)methyl]glycyl-N-[3-[((3-aminophenyl)sulfonyl)-2-(aminophenyl)amino]-(1S,2S)-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-L-valinamide (DPC 681) was studied for its tissue distribution in rats, using whole-body autoradiography. It revealed differences in drug distribution in various tissues, such as the brain and testes, upon coadministration with ritonavir (Solon et al., 2002).

Synthesis of Novel Compounds

A study describes the synthesis of novel 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. This synthesis was achieved by a multicomponent condensation, demonstrating an environmentally benign and diversity-oriented approach (Pandit et al., 2016).

Metabolism and Activation Studies

Several studies have investigated the metabolism and activation of compounds containing similar structures. For example, N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines were studied for bioactivation by human liver sulfotransferases. These studies help in understanding the metabolic pathways and potential risks of these compounds (Chou et al., 1995).

Synthesis of Indole Derivatives

Research on the synthesis of N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide from N-methyl-N-phenylmethyl-2-(4-aminophenyl)-ethanesulfonamide demonstrates the versatility of these compounds in creating complex molecular structures (Pete et al., 2003).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-aminophenylsulfone", "2-methylpropylamine", "1-phenyl-2-propanol", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of N-(2-methylpropyl)-4-aminophenylsulfonamide by reacting 4-aminophenylsulfone with 2-methylpropylamine in ethyl acetate.", "Step 2: Synthesis of (1S,2R)-1-phenyl-2-(2-methylpropylamino)-3-hydroxypropan-1-ol by reacting 1-phenyl-2-propanol with N-(2-methylpropyl)-4-aminophenylsulfonamide in ethyl acetate.", "Step 3: Synthesis of methyl (1S,2R)-3-[(1-phenyl-2-propanyl)amino]-2-hydroxy-1-(phenylmethyl)propionate by reacting (1S,2R)-1-phenyl-2-(2-methylpropylamino)-3-hydroxypropan-1-ol with methyl iodide in ethyl acetate.", "Step 4: Synthesis of methyl N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propionate by reacting methyl (1S,2R)-3-[(1-phenyl-2-propanyl)amino]-2-hydroxy-1-(phenylmethyl)propionate with N-(2-methylpropyl)-4-aminophenylsulfonamide in ethyl acetate.", "Step 5: Purification of the final product by recrystallization from a mixture of ethyl acetate and hexane." ] } | |

CAS番号 |

1526916-57-3 |

分子式 |

C₂₂H₃₁N₃O₅S |

分子量 |

449.56 |

同義語 |

N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic Acid Methyl Ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

![N-[2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B1144849.png)

![2-[(2Z)-3-ethenyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide](/img/structure/B1144852.png)

![N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B1144862.png)